![molecular formula C20H21N3O3S B4512247 6,7-dimethoxy-2-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4512247.png)
6,7-dimethoxy-2-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
Description
Synthesis Analysis
The synthesis of derivatives closely related to the compound of interest involves multiple steps, including the formation of tetrahydroisoquinoline structures. For instance, the preparation of novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives showcases a method that could be adapted for synthesizing the target compound, emphasizing the importance of selective reactions for achieving high subtype selectivity at adrenergic receptors (Hagihara et al., 2007).
Molecular Structure Analysis
The molecular structure analysis of related compounds, such as the carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, provides insight into the potential imaging applications of these molecules for studying brain diseases. The reported single crystal structure of a potent compound within this class underscores the relevance of structural elucidation in understanding the compound's interaction with biological targets (Gao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives often lead to the synthesis of novel structures with varied biological activities. For example, the reactivity of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate towards nitrilimines results in the formation of compounds with distinct structural features, indicative of the versatile chemical properties these molecules can exhibit (Abdallah, 2002).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. Studies on compounds like 8,9-dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-a] isoquinolinium iodide reveal the importance of X-ray crystallographic analysis in determining these properties (Bailey et al., 1995).
properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-18(27-20(21-13)22-7-4-5-8-22)19(24)23-9-6-14-10-16(25-2)17(26-3)11-15(14)12-23/h4-5,7-8,10-11H,6,9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLAXPLFPHOCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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